1-(propan-2-yl)-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
CAS No.: 2548984-52-5
Cat. No.: VC11844047
Molecular Formula: C20H23N5OS
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548984-52-5 |
|---|---|
| Molecular Formula | C20H23N5OS |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | [2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone |
| Standard InChI | InChI=1S/C20H23N5OS/c1-13(2)25-18-6-4-3-5-16(18)22-20(25)24-9-14-7-23(8-15(14)10-24)19(26)17-11-27-12-21-17/h3-6,11-15H,7-10H2,1-2H3 |
| Standard InChI Key | WYEHMQHQESTJCL-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CSC=N5 |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CSC=N5 |
Introduction
The compound 1-(propan-2-yl)-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic molecule featuring a benzodiazole core, an octahydropyrrolo structure, and a thiazole moiety. This combination of heterocyclic rings suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Structural Features
-
Benzodiazole Core: Known for its biological activity, the benzodiazole core is a key component of this compound.
-
Octahydropyrrolo Structure: This part of the molecule contributes to its complex pharmacological profile.
-
Thiazole Moiety: Thiazole derivatives are recognized for their high biological activity, including antimicrobial and anticancer properties.
Synthesis Pathways
The synthesis of 1-(propan-2-yl)-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multi-step synthetic pathways. These steps require careful optimization to ensure high yields and purity of the final product.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Techniques like surface plasmon resonance or isothermal titration calorimetry are typically used for such studies.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Propan-2-yl-1,3-thiazole-4-carboxamide | Thiazole ring with propan-2-yl group | Antimicrobial |
| 2-Propan-2-yl-N'-(pyridine-2-carbonyl)-1,3-thiazole-4-carbohydrazide | Thiazole with hydrazide functionality | Anticancer |
| 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole | Octahydropyrrole structure | Neuroprotective |
Future Directions
Future studies should focus on synthesizing this compound efficiently and evaluating its biological activities through in vitro and in vivo experiments. Additionally, molecular modeling and interaction studies can provide insights into its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume